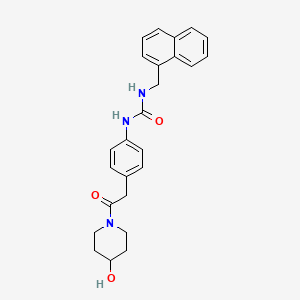
1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(naphthalen-1-ylmethyl)urea , also known by its chemical name, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C₁₅H₂₀N₂O₄
- Molecular Weight : 292.33 g/mol
- CAS Number : 1142211-90-2
Structural Features
The compound features a urea moiety linked to a naphthalene group and a hydroxypiperidine substituent, which may contribute to its biological activities. The presence of the hydroxypiperidine ring is particularly noteworthy as it is often associated with various pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to This compound exhibit varying degrees of antimicrobial activity. A study evaluating related compounds found moderate antibacterial effects against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 μg/mL for some derivatives .
Anticancer Properties
The compound's potential anticancer activity has been investigated as well. Analogous compounds have demonstrated cytotoxic effects on various cancer cell lines, with significant activity observed at micromolar concentrations. For instance, certain derivatives were shown to block cell cycle progression in the G2/M phase, indicating a possible mechanism for their antiproliferative effects .
Study 1: Antimicrobial Evaluation
In a study focused on synthesizing Schiff bases and azetidinones, derivatives were evaluated for their antimicrobial properties. The results indicated that while many compounds exhibited weak antifungal activity (MIC > 128 μg/mL), some showed promising antibacterial properties against E. coli and B. subtilis, suggesting that structural modifications could enhance efficacy .
Study 2: Anticancer Activity Assessment
A series of molecular hybrids incorporating the urea moiety similar to that found in the compound were synthesized and tested against several tumor cell lines. Results indicated that these hybrids exhibited significant cytotoxicity, with some derivatives causing cell death at low micromolar concentrations. This highlights the potential of urea-based compounds in cancer therapy .
Propriétés
IUPAC Name |
1-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-22-12-14-28(15-13-22)24(30)16-18-8-10-21(11-9-18)27-25(31)26-17-20-6-3-5-19-4-1-2-7-23(19)20/h1-11,22,29H,12-17H2,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETLCWIEAVHBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














